6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazolothiadiazole core, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the triazolothiadiazole core and the fluorobenzyl group. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
Cyclization Reactions: Subsequent cyclization reactions are employed to construct the triazolothiadiazole core.
Substitution Reactions: The fluorobenzyl group is introduced through substitution reactions, often using fluorobenzyl halides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in various studies, including its potential as an antimicrobial or antifungal agent.
Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects in treating diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
When compared to similar compounds, 6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique structural features and potential applications. Similar compounds include:
Pyrazole derivatives: These compounds share the pyrazole ring but may differ in their substituents and core structures.
Triazolothiadiazole derivatives: These compounds have similar core structures but may have different substituents.
The uniqueness of this compound lies in its combination of the pyrazole ring, triazolothiadiazole core, and fluorobenzyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6S/c1-9-12(8-21(2)19-9)14-20-22-13(17-18-15(22)23-14)7-10-3-5-11(16)6-4-10/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARZWUXOKUOUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.